
Bariumphosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bariumphosphite is an inorganic compound composed of barium and phosphite ions It is a white crystalline solid that is relatively insoluble in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bariumphosphite can be synthesized through several methods. One common method involves the reaction of barium chloride with sodium phosphite in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitates out of the solution: [ \text{BaCl}_2 + 2\text{Na}_2\text{HPO}_3 \rightarrow \text{Ba}(\text{HPO}_3)_2 + 2\text{NaCl} ]
Another method involves the reaction of barium hydroxide with phosphorous acid: [ \text{Ba}(\text{OH})_2 + 2\text{H}_3\text{PO}_3 \rightarrow \text{Ba}(\text{HPO}_3)_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the same principles as the laboratory methods. The reactions are carried out in large reactors, and the product is filtered, washed, and dried to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
Bariumphosphite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form barium phosphate.
Reduction: It can be reduced under specific conditions to form elemental phosphorus and barium.
Substitution: this compound can participate in substitution reactions where the phosphite ion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution Reactions: These reactions often require the presence of strong acids or bases to facilitate the exchange of ions.
Major Products Formed
Oxidation: Barium phosphate
Reduction: Elemental phosphorus and barium
Substitution: Various barium salts depending on the substituting anion
Aplicaciones Científicas De Investigación
Bariumphosphite has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is used in studies involving phosphite metabolism and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of specialized glasses and ceramics due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of bariumphosphite involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes involved in phosphate metabolism, leading to altered cellular functions. In industrial applications, its chemical stability and reactivity make it a valuable component in the production of materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Barium Phosphate: Similar in composition but differs in the oxidation state of phosphorus.
Barium Sulfate: Used as a contrast agent in medical imaging, but has different chemical properties.
Barium Carbonate: Used in ceramics and glass production, but with different reactivity.
Uniqueness
Bariumphosphite is unique due to its specific reactivity and applications in various fields. Its ability to undergo oxidation and reduction reactions makes it versatile for chemical synthesis. Additionally, its potential use in medical and industrial applications highlights its importance.
Propiedades
Fórmula molecular |
Ba3O6P2 |
|---|---|
Peso molecular |
569.9 g/mol |
Nombre IUPAC |
barium(2+);diphosphite |
InChI |
InChI=1S/3Ba.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3 |
Clave InChI |
FAARTQSZKSBAOS-UHFFFAOYSA-N |
SMILES canónico |
[O-]P([O-])[O-].[O-]P([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)

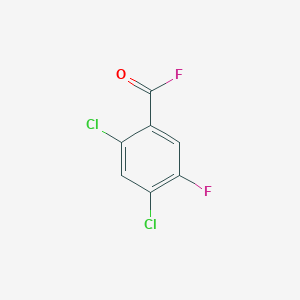
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
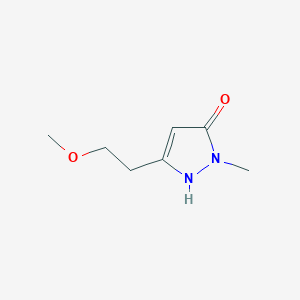

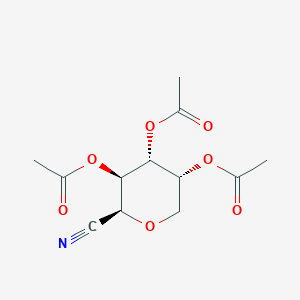
![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
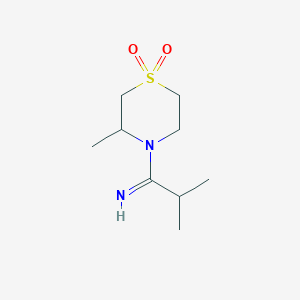

![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)
![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
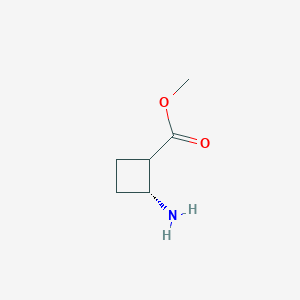
![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)
